molecular formula C19H23N3O2 B2987888 N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 891019-06-0

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B2987888
CAS No.: 891019-06-0
M. Wt: 325.412
InChI Key: HRWHOMGHLUOORP-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a furan ring attached to a benzodiazole moiety through an ethyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Furan-2-carboxylic Acid: The alkylated benzodiazole is coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The ethyl linker can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Molecular Pathways: It affects various molecular pathways, including those involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and a benzodiazole moiety, but with different substituents.

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Contains a pyridine ring instead of a benzodiazole ring.

Uniqueness

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its specific combination of a furan ring and a benzodiazole moiety with an ethyl linker. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-14(2)13-22-16-8-5-4-7-15(16)21-18(22)10-11-20-19(23)17-9-6-12-24-17/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHOMGHLUOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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